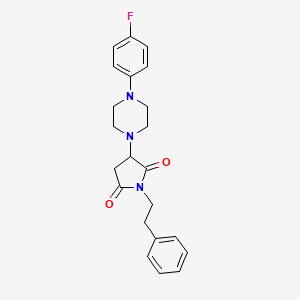

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenethylpyrrolidine-2,5-dione

Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenethylpyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-(4-fluorophenyl)piperazine moiety at position 3 and a phenethyl group at position 1. The 4-fluorophenyl group on the piperazine ring and the phenethyl substituent on the succinimide core are critical for modulating receptor interactions and physicochemical properties.

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-18-6-8-19(9-7-18)24-12-14-25(15-13-24)20-16-21(27)26(22(20)28)11-10-17-4-2-1-3-5-17/h1-9,20H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMYEJAJPZXXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenethylpyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-fluoroaniline with ethylene glycol to form 4-fluorophenylpiperazine.

Coupling with Pyrrolidine-2,5-dione: The 4-fluorophenylpiperazine is then coupled with phenethylpyrrolidine-2,5-dione under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Industrial production may also involve continuous flow chemistry techniques to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine and pyrrolidine compounds exhibit antidepressant effects. The presence of the fluorophenyl group may enhance serotonin receptor affinity, making this compound a candidate for further studies in treating depression .

Antiviral Properties

Studies have shown that similar compounds possess antiviral activity against various viruses, including HIV and herpes simplex virus (HSV). The structural similarity suggests that 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenethylpyrrolidine-2,5-dione could be evaluated for its antiviral efficacy .

Anticancer Potential

Compounds containing piperazine and pyrrolidine rings have been investigated for their anticancer properties. Preliminary studies suggest that modifications to these structures can lead to significant cytotoxic effects on cancer cell lines. Future research could explore the specific mechanisms of action related to this compound .

Case Studies

Synthesis and Modifications

The synthesis of this compound involves several steps that include the formation of the piperazine ring followed by functionalization to introduce the fluorophenyl group. Various synthetic pathways have been explored to optimize yield and purity.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Variations

The compound shares structural similarities with several derivatives, differing primarily in the substituents on the pyrrolidine-2,5-dione core and the piperazine ring:

Key Structural Observations :

- Position 3 Modifications : The 4-fluorophenylpiperazine moiety is conserved in multiple analogs, suggesting its importance in receptor binding. However, replacing fluorine with chlorine (e.g., in ) alters electronic properties, which may influence potency or selectivity.

Pharmacological Activity Comparisons

Anticonvulsant Activity :

- The N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl] derivative (ED₅₀ = 14.18 mg/kg in MES test) demonstrates that electron-withdrawing substituents (e.g., Cl) on the piperazine ring enhance anticonvulsant efficacy compared to methoxy or benzodioxole groups .

- The target compound’s phenethyl group, being bulkier than the methyl or benzodioxolyl groups in other analogs, may affect its pharmacokinetic profile, though activity data remains unreported.

Synthetic Accessibility :

- Derivatives like 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione are commercially available (Vitas-M Chemical, STL020648), indicating established synthetic routes for such analogs . The target compound likely follows similar alkylation or amide-bond formation strategies.

Physicochemical Properties

- Lipophilicity : The benzodioxolylmethyl substituent (LogP ~3.0 estimated) in increases lipophilicity compared to the phenethyl group (LogP ~2.5 estimated), which may influence tissue distribution.

- Molecular Weight : All analogs fall within the 380–430 Da range, adhering to Lipinski’s rule of five for drug-likeness .

Biological Activity

The compound 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenethylpyrrolidine-2,5-dione is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H27FN2O2

- Molecular Weight : 426.50 g/mol

- CAS Number : 1703793-34-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Studies indicate that the presence of the 4-fluorophenylpiperazine moiety enhances the compound's affinity for certain receptors, which may lead to significant pharmacological effects.

Biological Activity Overview

- Tyrosinase Inhibition : Research has shown that compounds with similar structures exhibit potent inhibition of tyrosinase (TYR), an enzyme involved in melanin production. For instance, derivatives of 4-(4-fluorobenzyl)piperazine have been reported to possess IC50 values significantly lower than that of kojic acid, a well-known TYR inhibitor .

- Antimelanogenic Effects : The compound has demonstrated antimelanogenic effects in cellular models without cytotoxicity, suggesting its potential in treating hyperpigmentation disorders .

- Neurotransmitter Modulation : The piperazine ring in the structure is known to interact with dopamine and serotonin receptors, indicating possible applications in neuropharmacology for conditions like depression and anxiety.

Case Study 1: Tyrosinase Inhibition

In a study evaluating various piperazine derivatives, This compound was tested for its ability to inhibit TYR from Agaricus bisporus. The compound exhibited a competitive inhibition profile with an IC50 value comparable to other potent inhibitors .

Case Study 2: Neuropharmacological Effects

Another study highlighted the effects of similar piperazine compounds on dopamine uptake in neuronal cells. These compounds showed promise in modulating dopamine levels, which could be beneficial for treating neurological disorders .

Research Findings

Recent investigations into the pharmacophore characteristics of this class of compounds have revealed that modifications to the piperazine ring significantly affect their biological activity. The introduction of various substituents can enhance or diminish their inhibitory effects on target enzymes like TYR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.